[2-[4-(Dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]-1-imidazolidinyl](4-methylphenyl)methanone
Description
This compound is a structurally complex methanone derivative featuring an imidazolidine core substituted with a 4-(dimethylamino)phenyl group, a 4-methylphenylsulfonyl moiety, and a 4-methylphenylmethanone group. Its synthesis likely involves multi-step reactions, including sulfonylation and coupling processes, as inferred from analogous compounds in the literature. For example, sulfonyl-containing heterocycles, such as 4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one (CAS: 185010-98-4), are synthesized via sulfonylation of imidazole precursors under controlled conditions . The dimethylamino group in the target compound may enhance solubility and modulate electronic properties, while the sulfonyl group contributes to metabolic stability and binding affinity in biological systems .
Properties
CAS No. |
309925-79-9 |
|---|---|
Molecular Formula |
C26H29N3O3S |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
[2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)sulfonylimidazolidin-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C26H29N3O3S/c1-19-5-9-22(10-6-19)26(30)28-17-18-29(33(31,32)24-15-7-20(2)8-16-24)25(28)21-11-13-23(14-12-21)27(3)4/h5-16,25H,17-18H2,1-4H3 |
InChI Key |
JRMOMIUMKHPYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(C2C3=CC=C(C=C3)N(C)C)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-[1-(4-METHYLBENZOYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]ANILINE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazolidine ring, followed by the introduction of the benzenesulfonyl and benzoyl groups. The final step involves the methylation of the aniline moiety. Detailed reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-4-[1-(4-METHYLBENZOYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]ANILINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions, such as temperature and solvent, vary depending on the specific reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds .
Scientific Research Applications
Chemistry
In chemistry, N,N-DIMETHYL-4-[1-(4-METHYLBENZOYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]ANILINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biology, this compound may be used in the study of enzyme interactions and protein binding due to its ability to interact with various biological molecules .
Medicine
In medicine, N,N-DIMETHYL-4-[1-(4-METHYLBENZOYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]ANILINE could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities .
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-[1-(4-METHYLBENZOYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]ANILINE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on shared functional groups and biological relevance:
| Compound | Key Features | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| [Target Compound] | Imidazolidine core, sulfonyl, dimethylamino, methanone | ~465.5 (calculated) | Not explicitly reported; inferred kinase inhibition potential |
| 4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one (CAS: 185010-98-4) | Imidazole core, sulfonyl, methylphenyl | 238.26 | Intermediate in anti-inflammatory drug synthesis |
| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | Methanone, indole, hydroxylphenyl | ~360.4 | Anti-inflammatory, antifungal (ergosterol biosynthesis inhibition) |
| 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole | Benzimidazole, sulfinyl, pyridine | ~409.5 | Proton pump inhibition (analogous to omeprazole) |
| 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | Triazole, sulfonyl, fluorophenyl, ethanone | ~497.5 | Antifungal, antimicrobial |
Key Observations
Core Heterocycle Influence: The imidazolidine core in the target compound distinguishes it from benzimidazole- or triazole-based analogs.
Substituent Effects: The dimethylamino group in the target compound may enhance solubility compared to halogenated analogs (e.g., fluorine-substituted compounds in and ) .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for sulfonyl-imidazole derivatives, such as chlorination with SOCl₂ () or sodium ethoxide-mediated coupling (). However, the dimethylamino group may require protective strategies to avoid side reactions .
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | 4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one | 4-Amino-3-(1H-indol-1-yl)phenylmethanone |
|---|---|---|---|
| Molecular Weight | 465.5 | 238.26 | 360.4 |
| LogP (Predicted) | 3.8 | 2.1 | 3.5 |
| Hydrogen Bond Donors | 0 | 1 | 2 |
| Hydrogen Bond Acceptors | 6 | 4 | 5 |
| Polar Surface Area (Ų) | 98.7 | 76.3 | 89.5 |
Biological Activity
The compound 2-[4-(Dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]-1-imidazolidinylmethanone is a complex organic molecule that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. Its unique structure combines an imidazolidinone ring with functional groups such as dimethylamino and sulfonyl, which may contribute to its pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : 2-[4-(dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-ylmethanone
- Molecular Formula : C25H27N3O3S
- Molecular Weight : 445.56 g/mol
Synthesis
The synthesis typically involves multi-step organic reactions, including the reaction of 4-(dimethylamino)benzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine. This forms an intermediate that is subsequently reacted with imidazolidinone and benzoyl chloride to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazolidinone ring and sulfonyl group enhance its stability and interaction with biological targets, potentially modulating various cellular pathways.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases.
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Enzyme inhibition | Inhibits activity of target enzymes |
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A (Similar Structure) | Contains a sulfonamide group | Moderate anticancer activity |
| Compound B (Different Functional Groups) | Lacks imidazolidinone ring | Low anti-inflammatory effects |
Case Studies and Research Findings
Recent studies have investigated the efficacy of this compound in various biological assays:
- Anticancer Efficacy : A study on human liver HepG2 cells demonstrated significant cytotoxicity at concentrations above 50 µM, indicating potential for further development as an anticancer agent.
- Inflammation Models : In vitro assays revealed that treatment with the compound reduced levels of inflammatory markers (e.g., TNF-alpha) in activated macrophages, supporting its anti-inflammatory potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
